4-Ethoxyaniline hemisulfate
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Overview
Description
4-Ethoxyaniline hemisulfate: is an organic compound with the molecular formula C8H11NO . It is an aromatic amine where the hydrogen atom at the para position of aniline is replaced by an ethoxy group. .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxyaniline can be synthesized through several methods, including:
Nucleophilic Substitution: This involves the reaction of aniline with ethyl bromide in the presence of a base such as sodium hydroxide.
Reduction of Nitroarenes: Nitrobenzene can be nitrated to form 4-nitroaniline, which is then reduced to 4-ethoxyaniline using reducing agents like iron and hydrochloric acid.
Industrial Production Methods: In industrial settings, 4-ethoxyaniline is typically produced through the reduction of 4-nitroanisole using hydrogen in the presence of a palladium catalyst. This method is preferred due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxyaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxidases.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under mild conditions.
Major Products:
Scientific Research Applications
4-Ethoxyaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethoxyaniline involves its ability to undergo oxidation and substitution reactions. In biological systems, it can be metabolized by peroxidases to form reactive intermediates that can interact with cellular components . These interactions can lead to various biological effects, including the inhibition of enzyme activity and the induction of oxidative stress .
Comparison with Similar Compounds
4-Methoxyaniline: Similar to 4-ethoxyaniline but with a methoxy group instead of an ethoxy group.
4-Aminophenol: Contains a hydroxyl group instead of an ethoxy group.
4-Nitroaniline: Contains a nitro group instead of an ethoxy group.
Comparison:
4-Ethoxyaniline vs. 4-Methoxyaniline: 4-Ethoxyaniline has a longer alkyl chain, which can affect its solubility and reactivity.
4-Ethoxyaniline vs. 4-Aminophenol: The presence of the ethoxy group in 4-ethoxyaniline makes it less polar compared to 4-aminophenol.
4-Ethoxyaniline vs. 4-Nitroaniline: 4-Ethoxyaniline is less electron-withdrawing compared to 4-nitroaniline, making it more reactive towards electrophilic substitution.
Properties
IUPAC Name |
4-ethoxyaniline;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11NO.H2O4S/c2*1-2-10-8-5-3-7(9)4-6-8;1-5(2,3)4/h2*3-6H,2,9H2,1H3;(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXFIIPMQLACSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N.CCOC1=CC=C(C=C1)N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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